(2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate
Overview
Description
2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate is a compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and ability to form stable conjugates with other molecules .
Mechanism of Action
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate is proteins with primary amines and free thiols . The compound is a bifunctional crosslinking agent that can react with these groups to form stable covalent bonds .
Mode of Action
The compound interacts with its targets through two coupling reactions. Initially, it forms an amide bond with molecules containing primary amines in a pH 7.5 buffer (pH range 6.5-8.5). The second coupling involves the formation of a thioether bond with molecules containing free thiols in a pH 6.8 buffer (pH range 6.5-7.0) .
Biochemical Pathways
The compound affects the biochemical pathways by modifying proteins. It can be used to prepare enzyme immunoconjugates and hapten carrier molecule conjugates . The exact downstream effects depend on the specific proteins that are targeted and modified.
Pharmacokinetics
The compound is expected to have good metabolic stability based on its structure .
Result of Action
The result of the compound’s action is the modification of proteins, which can alter their function. For example, it can be used to conjugate peptides to the Adenovirus vector containing the luciferase gene, serving as an adenovirus vector carrier .
Action Environment
The action of 2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate is influenced by environmental factors such as pH. The compound’s reactivity with amines and thiols is optimal at different pH levels . Other environmental factors that could influence the compound’s action, efficacy, and stability include temperature and the presence of other reactive substances.
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate typically involves the reaction of 6-aminohexanoic acid with 2,2,2-trifluoroacetic anhydride to form the trifluoroacetamido derivative. This intermediate is then reacted with N-hydroxysuccinimide and dicyclohexylcarbodiimide to form the final product . The reaction conditions usually involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines to form stable amide bonds.
Coupling Reactions: It is often used in peptide synthesis and bioconjugation reactions due to its ability to form strong covalent bonds with peptides and proteins.
Common reagents used in these reactions include dicyclohexylcarbodiimide, N-hydroxysuccinimide, and various amines . The major products formed from these reactions are typically amide-linked conjugates, which are useful in various biochemical applications .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate has a wide range of scientific research applications:
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate is unique due to its trifluoroacetamido group, which imparts distinct chemical properties compared to other similar compounds. Some similar compounds include:
6-Maleimidohexanoic acid N-hydroxysuccinimide ester: This compound is also used in bioconjugation but lacks the trifluoroacetamido group, making it less reactive in certain applications.
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Another similar compound used in crosslinking and polymer synthesis, but with different reactivity due to the presence of an acrylamide group.
2,5-Dioxopyrrolidin-1-yl 6-(3-(pyridin-2-yldisulfaneyl)propanamido)hexanoate: This compound features a disulfide linkage, making it useful in redox-sensitive applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O5/c13-12(14,15)11(21)16-7-3-1-2-4-10(20)22-17-8(18)5-6-9(17)19/h1-7H2,(H,16,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROQVGGEVAAQOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392987 | |
Record name | (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117032-51-6 | |
Record name | (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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